Methyl 3,5-dibromo-2-hydroxybenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3,5-dibromo-2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O3/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KISQISIKTRRMOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Br)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60347645 | |
| Record name | Methyl 3,5-dibromo-2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60347645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21702-79-4 | |
| Record name | Benzoic acid, 3,5-dibromo-2-hydroxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21702-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3,5-dibromo-2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60347645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 3,5-dibromo-2-hydroxy-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.396 | |
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Synthetic Methodologies and Reaction Pathways for Methyl 3,5 Dibromo 2 Hydroxybenzoate
Established Synthetic Routes to Methyl 3,5-dibromo-2-hydroxybenzoate (B262817)
The synthesis of Methyl 3,5-dibromo-2-hydroxybenzoate can be approached through several established chemical transformations. These routes primarily involve either the direct modification of a pre-brominated acid or the bromination of an existing ester.
A primary and straightforward method for synthesizing this compound is through the Fischer esterification of its corresponding carboxylic acid, 3,5-Dibromo-2-hydroxybenzoic acid. nih.gov This reaction involves treating the carboxylic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com
The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com Subsequently, the methanol acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com Following a proton transfer, a molecule of water is eliminated, and deprotonation of the resulting species yields the final ester product, this compound. masterorganicchemistry.com The reaction is an equilibrium process, and often an excess of the alcohol (methanol) is used to drive the reaction towards the formation of the ester. masterorganicchemistry.com This method is a common and reliable route for converting carboxylic acids to their corresponding esters. google.com
An alternative pathway to this compound involves the direct bromination of a substituted methyl salicylate (B1505791), such as methyl 2-hydroxybenzoate (oil of wintergreen). 4college.co.uk In this electrophilic aromatic substitution reaction, the hydroxyl (-OH) and methyl ester (-COOCH₃) groups on the aromatic ring direct the position of the incoming bromine atoms. The hydroxyl group is a strongly activating ortho-, para-director, while the methyl ester group is a deactivating meta-director. The combined influence of these groups facilitates the substitution of bromine at the 3 and 5 positions of the benzene (B151609) ring.
The reaction is typically carried out using a brominating agent, such as elemental bromine (Br₂), often in the presence of a solvent like acetic acid. acs.org The conditions must be controlled to achieve the desired dibromination without leading to side products. This approach is advantageous as it starts from a readily available precursor, methyl salicylate.
In the field of chemical synthesis, reactions can sometimes yield unexpected products. While not forming this compound directly, a notable instance of unexpected product formation occurred during a synthetic process involving a structurally similar precursor. In a reaction intended to acetylate 2-amino-3,5-dibromobenzoic acid using acetic anhydride (B1165640) with the goal of producing an N-acetylated compound, the unexpected product Methyl 2-(N-acetylacetamido)-3,5-dibromobenzoate was isolated. nih.gov
This outcome highlights the complexity of reaction pathways where reactants can undergo unforeseen transformations. The formation of this particular diacetylated methyl ester was not the intended result of the described synthesis. nih.gov
Precursor Synthesis and Halogenation Strategies
2-amino-3,5-dibromobenzoic acid, also known as 3,5-Dibromoanthranilic acid, is a valuable intermediate in various synthetic processes. nih.govscbt.com Its synthesis is typically achieved through the direct bromination of 2-aminobenzoic acid (anthranilic acid). nih.gov The procedure involves dissolving 2-aminobenzoic acid in a suitable solvent, such as acetic acid, and then introducing a brominating agent. nih.gov The resulting product can be isolated and purified for use in subsequent reactions.
The direct bromination of 2-aminobenzoic acid is an effective method for preparing 2-amino-3,5-dibromobenzoic acid. nih.gov In a typical procedure, 2-aminobenzoic acid is mixed with acetic acid and cooled. nih.gov A solution of bromine in acetic acid is then added dropwise while maintaining a low temperature. nih.gov After the addition is complete, the reaction mixture is stirred for several hours at both reduced and room temperatures to ensure the reaction goes to completion. nih.gov The addition of water precipitates the solid product, which can then be filtered, washed, and dried. nih.gov This method has been reported to produce 2-amino-3,5-dibromobenzoic acid with a high yield of 93%. nih.gov
Detailed Research Findings: Bromination of 2-aminobenzoic acid nih.gov
| Parameter | Value/Description |
| Starting Material | 2-aminobenzoic acid (25 g, 0.1822 mol) |
| Solvent | Acetic acid (50 mL) |
| Brominating Agent | Bromine (32.79 g, 10.5 mL, 0.1822 mol) in acetic acid (1:1 by Vol.) |
| Reaction Temperature | Cooled to 273–278 K during addition, then stirred at room temperature. |
| Reaction Time | 30 minutes for addition, 1 hour at 273-278 K, then 3-4 hours at room temp. |
| Work-up | Addition of water (100 mL), filtration, washing with water, and drying. |
| Yield | 93% |
Synthesis of Methyl 4-trifluoroacetylamino-3,5-dibromo-2-hydroxybenzoate
The synthesis of Methyl 4-trifluoroacetylamino-3,5-dibromo-2-hydroxybenzoate begins with the precursor this compound. The synthetic pathway involves the introduction of an amino group at the C4 position, followed by acylation.
A common strategy to introduce the amino group is through nitration followed by reduction. The parent compound is first nitrated at the C4 position, which is activated by the hydroxyl group. The resulting nitro-derivative, Methyl 3,5-dibromo-4-nitro-2-hydroxybenzoate, is then subjected to reduction. This is typically achieved using reducing agents like tin(II) chloride in hydrochloric acid or catalytic hydrogenation with palladium on carbon, yielding Methyl 4-amino-3,5-dibromo-2-hydroxybenzoate.
The final step is the trifluoroacetylation of the amino group. The synthesized Methyl 4-amino-3,5-dibromo-2-hydroxybenzoate is reacted with a trifluoroacetylating agent, such as trifluoroacetic anhydride or trifluoroacetyl chloride, in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. This reaction proceeds readily to afford the final product, Methyl 4-trifluoroacetylamino-3,5-dibromo-2-hydroxybenzoate.
Advanced Synthetic Approaches and Derivatization
The unique substitution pattern of this compound makes it a versatile building block for more complex molecules through various derivatization strategies.
Custom Synthesis for Research and Industrial Applications
For research and industrial purposes, this compound is typically synthesized via the electrophilic bromination of methyl 2-hydroxybenzoate (methyl salicylate). The reaction involves treating methyl salicylate with a brominating agent, such as elemental bromine. A Lewis acid catalyst like anhydrous aluminum chloride may be used to enhance the reaction rate, and the process is often performed without a solvent. researchgate.net The hydroxyl group of the starting material strongly activates the aromatic ring, directing the bromine atoms to the ortho and para positions (C3 and C5), leading to the desired dibrominated product.
| Reactant | Reagent | Product |
| Methyl 2-hydroxybenzoate | Bromine (Br₂) | This compound |
Role in Coupling Reactions
The carbon-bromine bonds in this compound are susceptible to palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. libretexts.orgresearchgate.net Reactions like the Suzuki-Miyaura (using organoboron reagents) and Heck (using alkenes) couplings can be employed to substitute one or both bromine atoms. nih.govmdpi.com
This functionality allows for the introduction of a wide variety of substituents, such as aryl, heteroaryl, or vinyl groups, onto the benzene ring. The ability to perform sequential couplings by differentiating the reactivity of the two bromine atoms further enhances its synthetic utility, enabling the construction of unsymmetrical biaryls and other complex scaffolds. nih.gov These reactions are pivotal in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. researchgate.net
Formation of Functional Material Precursors
This compound serves as a valuable precursor for functional materials, particularly high-performance polymers. The presence of the ortho-aminophenol moiety (after conversion of the ester to an acid and introduction of an amino group) is key for the synthesis of polybenzoxazoles (PBOs). PBOs are a class of polymers known for their exceptional thermal stability and mechanical strength. nih.gov
The synthetic route involves the transformation of this compound into monomers like 4-amino-3-hydroxybenzoic acid (4,3-AHBA). nih.govnih.gov These monomers can then undergo polycondensation reactions to form the rigid-rod polymer backbone of PBO. The bromine atoms can be retained for further functionalization of the final polymer or removed during the synthesis.
Synthesis of Schiff Bases and Related Complexes (e.g., Ni(II) complexes)
This compound is a precursor to 3,5-dibromosalicylaldehyde (B1199182), a key component in the synthesis of Schiff bases. sigmaaldrich.comchemicalbook.com The synthesis first involves the reduction of the methyl ester group to an alcohol, followed by oxidation to the aldehyde. This resulting 3,5-dibromosalicylaldehyde can then be condensed with a primary amine (R-NH₂) to form a Schiff base, characterized by a C=N imine linkage. researchgate.net
These Schiff bases, particularly those derived from aromatic or multifunctional amines, are excellent ligands for coordinating with metal ions. researchgate.netnih.gov They can form stable, often colorful, complexes with transition metals like nickel(II). mdpi.comnih.govrasayanjournal.co.in In these complexes, the ligand typically coordinates to the Ni(II) center through the imine nitrogen and the deprotonated phenolic oxygen. Depending on the specific ligand and reaction conditions, the resulting Ni(II) complexes can adopt various geometries, such as square-planar or octahedral. mdpi.comrasayanjournal.co.in
| Precursor Aldehyde | Amine Component | Metal Ion | Complex Geometry (Example) |
| 3,5-Dibromosalicylaldehyde | 1,3-Diaminopropane | Ni(II) | Square-planar researchgate.net |
| 3,5-Dibromosalicylaldehyde | - (with co-ligands) | Ni(II) | Distorted octahedral mdpi.com |
Transformations to Other Halogenated Benzoate (B1203000) Derivatives (e.g., Methyl 3,5-dibromo-4-hydroxybenzoate)
This compound can be chemically transformed into other halogenated benzoate derivatives, such as its isomer, Methyl 3,5-dibromo-4-hydroxybenzoate (B1263476). thermofisher.comratnamani.innih.gov This transformation is not a simple isomerization but requires a multi-step synthetic sequence.
A plausible route would involve the de-hydroxylation of the C2 position, followed by the introduction of a hydroxyl group at the C4 position. Alternatively, a synthesis could start from a different precursor, such as 4-aminobenzoic acid. The synthesis of Methyl 3,5-dibromo-4-hydroxybenzoate can also occur as a side product during the bromination of methyl p-hydroxybenzoate, where the hydroxyl group directs bromination to its two adjacent positions. google.com This isomer is itself a useful intermediate for further chemical synthesis. thermofisher.com
Crystallographic and Structural Investigations of Methyl 3,5 Dibromo 2 Hydroxybenzoate and Its Analogues
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. This method involves irradiating a single crystal of a compound with an X-ray beam and analyzing the resulting diffraction pattern. The data obtained from this analysis allows for the determination of the crystal's unit cell dimensions, space group, and the exact coordinates of each atom, providing a detailed three-dimensional model of the molecule.
Should a crystallographic study of Methyl 3,5-dibromo-2-hydroxybenzoate (B262817) be performed, the resulting data would be presented in a standardized format. This would include the chemical formula (C₈H₆Br₂O₃), molecular weight, crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell (a, b, c, α, β, γ). The unit cell is the fundamental repeating unit of the crystal lattice. Additional reported values would include the volume of the unit cell (V), the number of molecules per unit cell (Z), and the calculated density.
Below is a hypothetical table structure illustrating how such data would be presented.
| Parameter | Value |
| Empirical Formula | C₈H₆Br₂O₃ |
| Formula Weight | Value to be determined |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | Value to be determined |
| b (Å) | Value to be determined |
| c (Å) | Value to be determined |
| α (°) | Value to be determined |
| β (°) | Value to be determined |
| γ (°) | Value to be determined |
| Volume (ų) | Value to be determined |
| Z | Value to be determined |
| Calculated Density (g/cm³) | Value to be determined |
A representative table of selected bond lengths and angles that would be generated from such a study is shown below.
| Bond/Angle | Value (Å or °) |
| Br1-C3 | Value to be determined |
| Br2-C5 | Value to be determined |
| O1-C2 | Value to be determined |
| C7-O2 | Value to be determined |
| C7-O3 | Value to be determined |
| C1-C7-O2 | Value to be determined |
| C2-C1-C6 | Value to be determined |
The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. These interactions dictate the physical properties of the solid, such as its melting point and solubility. A detailed crystallographic report would provide a comprehensive analysis of these forces.
Given the presence of a hydroxyl group (a strong hydrogen bond donor) and carbonyl oxygen atoms (hydrogen bond acceptors), hydrogen bonding is expected to be a dominant feature in the crystal packing of Methyl 3,5-dibromo-2-hydroxybenzoate. An intramolecular O-H···O hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the ester group would likely form a stable six-membered ring. Intermolecular hydrogen bonds, potentially of the C-H···O type involving the aromatic or methyl C-H groups and carbonyl or hydroxyl oxygens, would also be anticipated to link neighboring molecules into larger supramolecular assemblies. The specific nature of these networks, such as the formation of chains, dimers, or sheets, would be elucidated.
The aromatic benzene (B151609) ring of this compound allows for the possibility of π-π stacking interactions between adjacent molecules. These interactions, arising from the electrostatic attraction between the electron-rich π-systems of the rings, are common in the crystal structures of aromatic compounds. The analysis would detail the geometry of these interactions, including the centroid-to-centroid distance between stacked rings and their parallel or offset arrangement.
Intermolecular Interactions and Crystal Packing
Comparison with Related Halogenated Benzoate (B1203000) Crystal Structures
The following sections delve into the determined crystal structures of six related halogenated benzoates. By comparing their crystallographic parameters and intermolecular interactions, we can infer the potential structural properties of this compound and understand the role of different functional groups in directing the supramolecular architecture.
Methyl 3,5-dibromo-2-diacetylaminobenzoate
Methyl 3,5-dibromo-2-diacetylaminobenzoate, with the chemical formula C₁₂H₁₁Br₂NO₄, crystallizes in the triclinic space group Pī. researchgate.net The structure of this compound is notable for the presence of a bulky diacetylamino group at the ortho position relative to the methyl ester. The crystal packing is primarily stabilized by weak intermolecular C—H···O interactions. researchgate.netnih.gov
Table 1: Crystallographic Data for Methyl 3,5-dibromo-2-diacetylaminobenzoate researchgate.net
| Parameter | Value |
| Formula | C₁₂H₁₁Br₂NO₄ |
| Molar Mass | 393.04 g/mol |
| Crystal System | Triclinic |
| Space Group | Pī |
| a (Å) | 7.6386 (8) |
| b (Å) | 8.8870 (6) |
| c (Å) | 10.8691 (8) |
| α (°) | 78.186 (6) |
| β (°) | 76.155 (7) |
| γ (°) | 82.750 (7) |
| Volume (ų) | 698.91 (10) |
| Z | 2 |
(E)-Methyl 3-(3,5-dibromo-2-hydroxybenzylidene)carbazate
This analogue, (E)-Methyl 3-(3,5-dibromo-2-hydroxybenzylidene)carbazate (C₉H₈Br₂N₂O₃), also crystallizes in the triclinic system. A key feature of its structure is the presence of two very similar independent molecules in the asymmetric unit. Each of these molecules adopts a trans configuration with respect to the C=N bond. The structure is stabilized by intramolecular O—H···N hydrogen bonds within each molecule. In the crystal, molecules are linked into chains along the sigmaaldrich.com direction through N—H···O and C—H···O hydrogen bonds. Further stabilization is provided by C—H···π interactions. nih.gov
Table 2: Crystallographic Data for (E)-Methyl 3-(3,5-dibromo-2-hydroxybenzylidene)carbazate nih.gov
| Parameter | Value |
| Formula | C₉H₈Br₂N₂O₃ |
| Molar Mass | 351.99 g/mol |
| Crystal System | Triclinic |
| Space Group | P1 |
| a (Å) | 7.6907 (11) |
| b (Å) | 9.9886 (14) |
| c (Å) | 15.503 (2) |
| α (°) | 92.254 (6) |
| β (°) | 95.647 (6) |
| γ (°) | 91.394 (6) |
| Volume (ų) | 1183.8 (3) |
| Z | 4 |
3,5-Dibromo-2-hydroxybenzoic Acid
3,5-Dibromo-2-hydroxybenzoic Acid (C₇H₄Br₂O₃) crystallizes in the monoclinic space group P2₁/c. achemblock.com Its structure is characterized by a strong intramolecular O—H···O=C hydrogen bond. In the crystal lattice, molecules form hydrogen-bonded dimers through O—H···O interactions. These dimers are further organized into zigzag one-dimensional tapes via C—H···Br interactions and π–π stacking, with an interplanar separation of 3.42 Å. achemblock.com
Table 3: Crystallographic Data for 3,5-Dibromo-2-hydroxybenzoic Acid achemblock.com
| Parameter | Value |
| Formula | C₇H₄Br₂O₃ |
| Molar Mass | 295.92 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.770 (3) |
| b (Å) | 11.082 (3) |
| c (Å) | 14.879 (4) |
| β (°) | 105.606 (3) |
| Volume (ų) | 1710.4 (8) |
| Z | 8 |
Methyl 3,5-dibromo-4-methylbenzoate
The compound Methyl 3,5-dibromo-4-methylbenzoate (C₉H₈Br₂O₂) adopts an orthorhombic crystal system with the space group P2₁2₁2₁. psu.edu The molecule is nearly planar, with a small dihedral angle of 7.1 (2)° between the benzene ring and the carboxylate substituent. The crystal structure is stabilized by weak C—H···Br hydrogen bonds and weak intermolecular O···Br contacts of 3.095 (2) Å, which link adjacent molecules into layers. These layers are further stacked through weak C—H···O hydrogen bond interactions. psu.edu
Table 4: Crystallographic Data for Methyl 3,5-dibromo-4-methylbenzoate psu.edu
| Parameter | Value |
| Formula | C₉H₈Br₂O₂ |
| Molar Mass | 307.97 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 3.9716 (2) |
| b (Å) | 14.2359 (7) |
| c (Å) | 17.2893 (8) |
| Volume (ų) | 977.52 (8) |
| Z | 4 |
Methyl 4-(bromomethyl)benzoate (B8499459)
Methyl 4-(bromomethyl)benzoate (C₉H₉BrO₂) is a lachrymator and a useful drug intermediate. scispace.com In its crystal structure, the ester group is only slightly twisted out of the plane of the central aromatic ring by 9.88 (19)°. The crystal packing features π–π stacking interactions, with the carboxylate carbon atom of one molecule located above the center of the aromatic ring of a neighboring molecule at a distance of 3.585 Å. scispace.com
Table 5: Crystallographic Data for Methyl 4-(bromomethyl)benzoate scispace.com
| Parameter | Value |
| Formula | C₉H₉BrO₂ |
| Molar Mass | 229.07 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 5.8611 (12) |
| b (Å) | 17.787 (4) |
| c (Å) | 8.8106 (18) |
| β (°) | 96.52 (3) |
| Volume (ų) | 913.3 (3) |
| Z | 4 |
4-Bromophenyl benzoate
4-Bromophenyl benzoate (C₁₃H₉BrO₂) crystallizes in the orthorhombic space group Pca2₁. The structure is similar to that of phenyl benzoate, with a significant dihedral angle of 58.43 (17)° between the phenyl and benzoyl rings. The molecules in the crystal are packed into infinite chains extending along the a-axis direction.
Table 6: Crystallographic Data for 4-bromophenyl benzoate
| Parameter | Value |
| Formula | C₁₃H₉BrO₂ |
| Molar Mass | 277.11 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | 7.748 (1) |
| b (Å) | 5.5946 (7) |
| c (Å) | 26.814 (5) |
| Volume (ų) | 1162.3 (3) |
| Z | 4 |
Spectroscopic Characterization and Advanced Analytical Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. Analysis of both proton (¹H) and carbon-13 (¹³C) spectra allows for a comprehensive mapping of the chemical environment of each atom within the molecule.
The ¹H NMR spectrum of Methyl 3,5-dibromo-2-hydroxybenzoate (B262817) is predicted to exhibit four distinct signals, corresponding to the four unique proton environments in the molecule: the hydroxyl proton, two aromatic protons, and the methyl protons of the ester group.
The aromatic region is expected to show two signals for the protons at the C4 and C6 positions of the benzene (B151609) ring. Due to the substitution pattern, these protons are not adjacent to each other and therefore would appear as doublets, with a small meta-coupling constant (J). The hydroxyl (-OH) proton typically appears as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature. The methyl (-OCH₃) group protons will appear as a sharp singlet, integrating to three protons, in the upfield region of the spectrum.
Predicted ¹H NMR Spectral Data
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Hydroxyl (-OH) | Variable, broad | Singlet (broad) | 1H |
| Aromatic (Ar-H) | ~7.8 - 8.2 | Doublet | 1H |
| Aromatic (Ar-H) | ~7.5 - 7.9 | Doublet | 1H |
| Methyl (-OCH₃) | ~3.9 | Singlet | 3H |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.
The ¹³C NMR spectrum for Methyl 3,5-dibromo-2-hydroxybenzoate is expected to display eight distinct signals, as each carbon atom in the molecule resides in a unique chemical environment. The carbon atoms of the benzene ring will appear in the downfield region (typically 110-160 ppm). The carbons directly bonded to the electronegative bromine atoms (C3 and C5) and the oxygen of the hydroxyl group (C2) will have their chemical shifts significantly influenced. The carbonyl carbon of the ester group is expected to be the most downfield signal, often appearing above 160 ppm. The methyl carbon of the ester group will be found in the upfield region of the spectrum.
Predicted ¹³C NMR Resonances
| Carbon Atom | Predicted Chemical Shift Range (δ, ppm) |
| Carbonyl (C=O) | 165 - 175 |
| Aromatic (C-O) | 150 - 160 |
| Aromatic (C-H) | 130 - 140 |
| Aromatic (C-H) | 120 - 130 |
| Aromatic (C-Br) | 110 - 120 |
| Aromatic (C-Br) | 100 - 110 |
| Aromatic (C-C=O) | 115 - 125 |
| Methyl (-OCH₃) | 50 - 60 |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
The molecular formula for this compound is C₈H₆Br₂O₃. The molecular weight is approximately 309.94 g/mol . In a mass spectrum, the molecular ion peak [M]⁺ corresponds to the molecule that has lost one electron. The peak corresponding to the most abundant isotopes (¹²C, ¹H, ¹⁶O, and ⁷⁹Br) would be observed at an m/z value corresponding to the mass of [C₈H₆⁷⁹Br₂O₃]⁺.
A key feature in the mass spectrum of a bromine-containing compound is the distinctive pattern caused by its natural isotopes, ⁷⁹Br and ⁸¹Br, which exist in an approximate 1:1 natural abundance ratio. orgchemboulder.comlibretexts.orgucalgary.calibretexts.org Since this compound contains two bromine atoms, its mass spectrum will exhibit a characteristic triplet of peaks for the molecular ion. savemyexams.com
This pattern consists of:
A peak for the ion containing two ⁷⁹Br isotopes ([M]⁺).
A peak for the ion containing one ⁷⁹Br and one ⁸¹Br isotope ([M+2]⁺).
A peak for the ion containing two ⁸¹Br isotopes ([M+4]⁺).
The theoretical relative intensity ratio of these [M]⁺, [M+2]⁺, and [M+4]⁺ peaks is approximately 1:2:1, which provides a clear signature for the presence of two bromine atoms in the molecule. orgchemboulder.comneu.edu.tr
Calculated Molecular Ion Isotope Pattern
| Ion | Isotopic Composition | Calculated m/z | Predicted Relative Intensity |
| [M]⁺ | C₈H₆⁷⁹Br₂O₃ | ~307.87 | 1 |
| [M+2]⁺ | C₈H₆⁷⁹Br⁸¹BrO₃ | ~309.87 | 2 |
| [M+4]⁺ | C₈H₆⁸¹Br₂O₃ | ~311.87 | 1 |
Note: m/z values are calculated based on the exact masses of the most common isotopes.
Tandem mass spectrometry (MS/MS) is an advanced technique used to further probe the structure of ions observed in a mass spectrum. youtube.com For this compound, this would involve selecting the isotopic cluster of the molecular ion (e.g., m/z 308, 310, or 312) as a precursor ion. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller product ions. youtube.com
The analysis of these fragments provides valuable structural information. Plausible fragmentation pathways for the molecular ion of this compound could include:
Loss of a methoxy (B1213986) radical (•OCH₃): Resulting in a fragment ion with a mass loss of 31 Da.
Loss of a bromine radical (•Br): A common fragmentation for halogenated compounds, leading to a mass loss of 79 or 81 Da.
Decarboxylation: Loss of the entire methyl ester group or parts of it.
By identifying these neutral losses and the resulting product ions, the connectivity of the atoms within the original molecule can be confirmed. This technique is particularly useful for distinguishing between isomers and for characterizing unknown compounds. researchgate.netnih.gov
Infrared (IR) Spectroscopy
The infrared (IR) spectrum of this compound is predicted to exhibit a series of absorption bands characteristic of its functional groups: a hydroxyl group, a methyl ester, and a substituted benzene ring. The presence and position of these bands can be anticipated by examining the spectra of related compounds, such as methyl salicylate (B1505791) (methyl 2-hydroxybenzoate), and considering the electronic effects of the bromine substituents. brainly.comcdnsciencepub.comdocbrown.info
The key vibrational modes expected in the IR spectrum are:
O-H Stretching: A broad absorption band is anticipated in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group. brainly.comdocbrown.info In methyl salicylate, this peak is observed around 3200 cm⁻¹ due to strong intramolecular hydrogen bonding between the hydroxyl group and the adjacent carbonyl group of the ester. docbrown.info A similar intramolecular hydrogen bond is expected in this compound, which would also result in a broad peak at a lower frequency.
C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as a series of weaker bands just above 3000 cm⁻¹. The aliphatic C-H stretching from the methyl group of the ester is predicted to be in the 2950-2850 cm⁻¹ region. brainly.comucla.edu
C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the ester group is one of the most prominent features in this type of molecule. In methyl salicylate, this band appears around 1680-1670 cm⁻¹. brainly.com The introduction of two electron-withdrawing bromine atoms on the ring is likely to cause a slight shift in this frequency.
C=C Aromatic Stretching: The benzene ring will give rise to several characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region. docbrown.info
C-O Stretching: Two distinct C-O stretching vibrations are expected. The C-O stretch of the ester group will likely appear in the 1300-1100 cm⁻¹ range, while the C-O stretch of the phenolic hydroxyl group will also be in this region, typically around 1250-1150 cm⁻¹. docbrown.info
C-Br Stretching: The carbon-bromine stretching vibrations are expected to occur in the far-infrared region, typically between 680 and 515 cm⁻¹.
Predicted Infrared Absorption Data for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| O-H Stretch | Hydroxyl (Phenolic) | 3200 - 3600 | Strong, Broad |
| C-H Stretch | Aromatic | 3100 - 3000 | Weak to Medium |
| C-H Stretch | Methyl (Ester) | 2950 - 2850 | Weak to Medium |
| C=O Stretch | Carbonyl (Ester) | 1690 - 1670 | Strong, Sharp |
| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium to Strong |
| C-O Stretch | Ester & Phenol | 1300 - 1100 | Strong |
| C-Br Stretch | Aryl Halide | 680 - 515 | Medium to Strong |
UV-Visible Spectroscopy
The UV-Visible spectrum of this compound is expected to be characterized by absorption bands arising from electronic transitions within the aromatic ring and the carbonyl group. The positions of these absorption maxima (λmax) are influenced by the electronic effects of the hydroxyl, methyl ester, and bromine substituents on the benzene chromophore. up.ac.zahnue.edu.vn
For aromatic compounds, the primary electronic transitions observed in the UV-Vis region are π→π* and n→π* transitions. hnue.edu.vn
π→π Transitions:* These are typically high-intensity absorptions. For substituted benzenes, there are often two such bands. In methyl salicylate, a prominent absorption peak is observed around 230-240 nm, and another significant band appears in the 280-330 nm range. mdpi.com The hydroxyl and methyl ester groups act as auxochromes, modifying the absorption of the benzene ring and shifting the bands to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene.
n→π Transitions:* These are lower-intensity absorptions resulting from the excitation of a non-bonding electron (from the oxygen atoms) to an anti-bonding π* orbital. This transition is often observed as a shoulder on the longer wavelength π→π* band. In methyl salicylate, this is seen near 310 nm. mdpi.com
The two bromine atoms are also auxochromes and are expected to further influence the spectrum. As electron-withdrawing groups with available non-bonding electrons, they will likely contribute to a further bathochromic shift of the π→π* absorption bands. up.ac.za Therefore, the absorption maxima for this compound are predicted to be at slightly longer wavelengths than those for methyl salicylate.
Predicted UV-Visible Absorption Data for this compound
| Electronic Transition | Chromophore/Functional Group | Predicted λmax (nm) |
| π→π | Benzene Ring & Substituents | ~240 - 250 |
| π→π | Benzene Ring & Substituents | ~310 - 320 |
| n→π* | Carbonyl Group | ~310 - 330 (often as a shoulder) |
Theoretical and Computational Chemistry of Methyl 3,5 Dibromo 2 Hydroxybenzoate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is widely employed to predict the geometric and electronic properties of molecules. researchgate.netresearchgate.net Calculations are typically performed using specific functionals, such as B3LYP, combined with a basis set like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. nih.govscispace.com
Geometry optimization is a fundamental DFT calculation that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. scispace.com This process calculates key structural parameters, including bond lengths, bond angles, and dihedral angles. nih.gov For aromatic compounds similar to Methyl 3,5-dibromo-2-hydroxybenzoate (B262817), DFT has been used to establish the planarity of the molecule and the orientation of substituent groups. nih.govresearchgate.netnih.gov In a related compound, methyl 5-bromo-2-hydroxybenzoate, the molecule was found to be almost planar. researchgate.netnih.gov An optimized geometry for Methyl 3,5-dibromo-2-hydroxybenzoate would likely reveal a largely planar benzene (B151609) ring, with specific orientations of the hydroxyl, methyl ester, and bromine substituents determined by electronic and steric effects.
Below is a table of representative bond lengths for a similar compound, Methyl 5-bromo-2-hydroxybenzoate, illustrating typical data obtained from DFT calculations.
| Bond | Typical Length (Å) |
| C=O (carbonyl) | 1.21 |
| C-O (ester) | 1.34 |
| C-O (hydroxyl) | 1.36 |
| C-C (aromatic) | 1.38 - 1.40 |
| C-Br | 1.89 |
| O-H (hydroxyl) | 0.96 |
Note: Data is illustrative and based on values for structurally related compounds.
The electronic properties of a molecule are crucial for understanding its reactivity and spectral characteristics. DFT is used to calculate the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and polarizability. nih.gov A small energy gap generally signifies high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net This analysis helps predict how the molecule will behave in chemical reactions. researchgate.net
Global reactivity descriptors, such as chemical hardness, softness, chemical potential, and the electrophilicity index, can also be derived from HOMO and LUMO energies to further quantify the molecule's reactivity. nih.govnih.gov
| Parameter | Definition | Typical Value (eV) |
| EHOMO | Energy of HOMO | -6.5 to -7.5 |
| ELUMO | Energy of LUMO | -1.5 to -2.5 |
| ΔE (HOMO-LUMO Gap) | ELUMO - EHOMO | 4.5 to 5.5 |
Note: Values are representative for similar aromatic compounds and can vary based on the specific molecule and computational method.
Molecular Modeling and Docking Studies
Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a macromolecule, typically a protein or enzyme. japsonline.com This method helps in understanding molecular recognition, predicting binding affinity, and identifying key interactions that stabilize the ligand-protein complex. japsonline.comnih.gov
Docking simulations calculate the binding affinity, often expressed as binding energy (in kcal/mol), which estimates the stability of the complex. A lower (more negative) binding energy suggests a more favorable and stable interaction. The simulation also provides a detailed view of the binding pose, revealing specific intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and amino acid residues in the protein's active site. nih.gov Software like AutoDock is commonly used for these simulations. japsonline.com
By docking this compound into the active sites of known drug targets, its potential as an inhibitor can be explored.
DNA gyrase: This bacterial enzyme is an essential target for antibiotics because it introduces negative supercoils into DNA, a process necessary for DNA replication. nih.govmdpi.com DNA gyrase is a tetramer composed of two GyrA and two GyrB subunits. mdpi.com The GyrB subunit contains the ATP-binding site, which is the target for inhibitors like aminocoumarins. nih.gov Studies on coumarin-based inhibitors have demonstrated the crucial role of a hydroxybenzoate moiety in binding to the gyrase. researchgate.net The hydroxybenzoate group can form key interactions with residues such as Asp73 and wrap around Pro79, contributing significantly to the binding affinity. researchgate.net Docking this compound into this site could reveal its potential to disrupt ATP binding and inhibit enzyme function, a mechanism that could lead to bacterial death. researchgate.net
Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a key negative regulator in the insulin (B600854) signaling pathway, making it a significant therapeutic target for type 2 diabetes and obesity. nih.govnih.gov Inhibition of PTP1B enhances insulin sensitivity. nih.gov Notably, a compound with a very similar chemical core, 3-(3,5-dibromo-4-hydroxy-benzoyl)-2-ethyl-benzofuran-6-sulfonic acid, has been identified as an allosteric inhibitor of PTP1B. nih.gov Docking studies of other inhibitors have shown interactions with residues at a secondary, non-catalytic binding site, involving amino acids like Asp48 and Gln262. nih.gov Given the structural similarity, it is plausible that this compound could also bind to PTP1B, potentially acting as an inhibitor by interacting with either the catalytic or an allosteric site.
The table below summarizes potential interactions based on docking studies of similar compounds with these enzymes.
| Enzyme Target | Key Interacting Residues (Example) | Type of Interaction | Potential Effect |
| DNA Gyrase | Asp73, Arg136, Pro79 | Hydrogen bonding, Hydrophobic interactions | Inhibition of ATPase activity, antibacterial effect. researchgate.net |
| PTP1B | Asp48, Gln262 | Hydrogen bonding, Hydrophobic contacts | Inhibition of phosphatase activity, anti-diabetic effect. nih.gov |
Mechanistic Investigations of Reactions Involving Methyl 3,5 Dibromo 2 Hydroxybenzoate
Reaction Mechanisms in Synthetic Pathways
The synthesis of Methyl 3,5-dibromo-2-hydroxybenzoate (B262817) is a multi-step process that typically begins with phenol and involves key organic reactions. The primary pathway involves the formation of the salicylic (B10762653) acid backbone, followed by electrophilic aromatic substitution, and finally esterification.
The initial step is the Kolbe-Schmitt reaction , which converts phenol into 2-hydroxybenzoic acid (salicylic acid). In this reaction, phenol is first deprotonated with a strong base, such as sodium hydroxide, to form the more nucleophilic sodium phenoxide. The phenoxide ion then undergoes an electrophilic attack on carbon dioxide, typically under pressure and elevated temperature, to form sodium salicylate (B1505791), which is subsequently acidified to yield salicylic acid.
The second stage is the electrophilic aromatic bromination of the synthesized salicylic acid. The hydroxyl (-OH) group is a strongly activating, ortho-, para-directing group, while the carboxylic acid (-COOH) group is a deactivating, meta-directing group. study.com The powerful activating effect of the hydroxyl group directs the incoming bromine electrophiles to the positions ortho and para to it (positions 3, 5, and 6). The presence of the meta-directing carboxyl group at position 2, combined with the ortho, para-directing hydroxyl group at position 1, results in the substitution of bromine at the 3 and 5 positions of the aromatic ring. study.com This reaction is typically carried out using bromine (Br₂) in the presence of a Lewis acid catalyst, such as ferric bromide (FeBr₃), or in a solvent like acetic acid.
The final step is the Fischer esterification of the resulting 3,5-dibromo-2-hydroxybenzoic acid. The carboxylic acid is reacted with methanol (B129727) in the presence of a strong acid catalyst (e.g., sulfuric acid). The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the methyl ester, Methyl 3,5-dibromo-2-hydroxybenzoate.
Table 1: Synthetic Pathway Overview
| Step | Reaction Type | Starting Material | Key Reagents | Product |
|---|---|---|---|---|
| 1 | Kolbe-Schmitt Reaction | Phenol | 1. NaOH2. CO₂3. H⁺ | 2-Hydroxybenzoic acid |
| 2 | Electrophilic Bromination | 2-Hydroxybenzoic acid | Br₂, FeBr₃ | 3,5-Dibromo-2-hydroxybenzoic acid |
Stereochemical Aspects of Derivatization Reactions (e.g., E/Z configuration)
Derivatization of this compound or its precursors can lead to products with stereochemical features, such as E/Z isomerism around a double bond. A relevant example can be seen in the reaction of the corresponding aldehyde, 3,5-dibromo-2-hydroxybenzaldehyde, with methyl carbazate. This condensation reaction forms a C=N double bond, resulting in a hydrazone derivative, (E)-Methyl 3-(3,5-dibromo-2-hydroxybenzylidene)carbazate. nih.gov
The formation of a double bond between the benzylic carbon and the nitrogen atom restricts free rotation, giving rise to geometric isomers. The configuration of these isomers is designated as E or Z based on the Cahn-Ingold-Prelog (CIP) priority rules . libretexts.orglibretexts.org For each atom of the double bond, the attached substituents are ranked based on atomic number. libretexts.org
If the two higher-priority groups are on the same side of the double bond, the configuration is Z (from the German zusammen, meaning together). libretexts.orglibretexts.org
If the two higher-priority groups are on opposite sides of the double bond, the configuration is E (from the German entgegen, meaning opposite). libretexts.orglibretexts.org
In the case of (E)-Methyl 3-(3,5-dibromo-2-hydroxybenzylidene)carbazate, the substituents on the C=N double bond are analyzed as follows:
On the Carbon atom: The 3,5-dibromo-2-hydroxyphenyl group has a higher priority than the hydrogen atom.
On the Nitrogen atom: The -NHCOOCH₃ group has a higher priority than the lone pair of electrons or the other nitrogen atom of the hydrazine moiety.
Crystallographic studies of the product show that the higher-priority groups (the aromatic ring on the carbon and the carbazate group on the nitrogen) are on opposite sides of the C=N double bond. nih.gov Therefore, the molecule adopts the trans or E configuration. nih.gov This stereochemical outcome is often favored due to reduced steric hindrance between the bulky substituents.
Table 2: CIP Priority Assignment for (E)-Methyl 3-(3,5-dibromo-2-hydroxybenzylidene)carbazate
| Atom in Double Bond | Substituent 1 | Priority 1 | Substituent 2 | Priority 2 | Resulting Configuration |
|---|---|---|---|---|---|
| Carbon | 3,5-dibromo-2-hydroxyphenyl | High | Hydrogen | Low | E (High priority groups are on opposite sides) |
Role of Catalysts and Reagents in Transformations
Catalysts and specific reagents play critical roles in the synthesis of this compound by providing lower energy reaction pathways and ensuring high yields and selectivity.
In Electrophilic Bromination: The bromination of the salicylic acid ring requires a reagent that can generate a potent electrophile (Br⁺). While bromine itself is an electrophile, its reactivity is significantly enhanced by a Lewis acid catalyst, such as ferric bromide (FeBr₃) or anhydrous aluminum chloride (AlCl₃). study.comresearchgate.net
Role of the Lewis Acid Catalyst (FeBr₃): The Lewis acid interacts with a bromine molecule, polarizing the Br-Br bond. This interaction creates a highly electrophilic bromine atom (δ+) and the [FeBr₄]⁻ complex. The activated aromatic ring then attacks the electrophilic bromine, leading to the substitution reaction. The catalyst is regenerated at the end of the reaction cycle. The primary function of the catalyst is to generate a much stronger electrophile than Br₂ alone, enabling the reaction to proceed efficiently.
In Fischer Esterification: The conversion of 3,5-dibromo-2-hydroxybenzoic acid to its methyl ester is an equilibrium reaction that is effectively catalyzed by a strong mineral acid, such as sulfuric acid (H₂SO₄).
Role of the Acid Catalyst (H₂SO₄): The acid catalyst performs two key functions. First, it protonates the oxygen of the carbonyl group of the carboxylic acid. This protonation increases the positive charge on the carbonyl carbon, making it much more susceptible to nucleophilic attack by the weakly nucleophilic methanol. Second, after the tetrahedral intermediate is formed, the acid facilitates the departure of the leaving group by protonating one of the hydroxyl groups, allowing it to leave as a neutral water molecule, which is a much better leaving group than the hydroxide ion (OH⁻). This catalytic process drives the reaction towards the formation of the ester.
Table 3: Function of Key Catalysts and Reagents
| Reaction | Catalyst / Reagent | Chemical Formula | Role in Transformation |
|---|---|---|---|
| Electrophilic Bromination | Ferric Bromide | FeBr₃ | Lewis acid that polarizes the Br-Br bond to generate a strong electrophile (Br⁺). |
| Fischer Esterification | Sulfuric Acid | H₂SO₄ | Brønsted-Lowry acid that protonates the carbonyl oxygen, activating the carboxylic acid for nucleophilic attack. |
Applications and Advanced Research Directions
Pharmaceutical and Medicinal Chemistry Research
In the realm of drug discovery and development, the compound is primarily valued as a foundational molecule for creating more complex and targeted chemical entities.
Methyl 3,5-dibromo-2-hydroxybenzoate (B262817) is a key pharmaceutical intermediate. Its structure allows for a variety of chemical modifications, making it an essential starting material or building block in the multi-step synthesis of complex active pharmaceutical ingredients. The presence of bromine atoms, for instance, provides sites for cross-coupling reactions, which are fundamental in modern medicinal chemistry for constructing carbon-carbon and carbon-heteroatom bonds.
The development of new chemical entities (NCEs) is a cornerstone of pharmaceutical research, aiming to create novel molecules with improved efficacy, selectivity, and pharmacokinetic properties. Methyl 3,5-dibromo-2-hydroxybenzoate and its structural relatives serve as precursors for such NCEs. For example, hydrazone compounds, which have attracted significant attention in biological and structural chemistry, have been synthesized from the related aldehyde, 3,5-Dibromo-2-hydroxybenzaldehyde, demonstrating how this structural core can be elaborated into more complex molecular architectures. nih.gov The synthesis of lexitropsins, DNA-binding agents with antiproliferative activity, bearing benzoheterocyclic moieties further illustrates the utility of such precursors in generating diverse and biologically active compounds. nih.gov
Antibiotics: The salicylic (B10762653) acid framework is a known platform for developing antimicrobial agents. iastate.educdnsciencepub.com Research has demonstrated that novel salicylic acid derivatives can be synthesized to target specific bacterial enzymes. In one study, a series of derivatives containing metronidazole (B1676534) were designed as inhibitors of Staphylococcus aureus Tyrosyl-tRNA synthetase (TyrRS), an essential enzyme for bacterial protein synthesis. nih.gov Several of these compounds exhibited potent, broad-spectrum antibacterial activity. For instance, compound 5r from this series showed significant efficacy against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 0.39 μg/mL. nih.gov
Table 1: Antibacterial Activity of a Key Salicylic Acid Derivative (Compound 5r)
| Bacterial Strain | Type | MIC (μg/mL) |
|---|---|---|
| S. aureus ATCC 6538 | Gram-positive | 0.39 |
| B. subtilis ATCC 6633 | Gram-positive | 0.78 |
| E. coli ATCC 35218 | Gram-negative | 1.57 |
| P. aeruginosa ATCC 13525 | Gram-negative | 1.57 |
Anticonvulsants: While research has not directly implicated this compound in anticonvulsant activity, the structural motif of a halogenated phenyl ring is found in other classes of anticonvulsant compounds. Studies on Phenylmethylenehydantoins (PMHs) have shown that derivatives substituted with halogen groups on the phenyl ring exhibit good anticonvulsant activity in the maximal electroshock seizure (MES) assay. nih.govresearchgate.net This suggests that the dibrominated phenyl structure could be a relevant feature to explore in the rational design of new anticonvulsant candidates.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: PTP1B is a well-validated therapeutic target for type-II diabetes and obesity, as it plays a key role in downregulating the insulin (B600854) signaling pathway. nih.gov The discovery of potent and selective PTP1B inhibitors is a major goal in medicinal chemistry. nih.govresearchgate.net Research focuses on identifying novel molecular scaffolds that can interact with the enzyme's active site or allosteric sites. Natural products have been a source of such inhibitors, with various chemical structures, including those with aromatic rings, showing promise. nih.gov The search for new chemical entities that can selectively inhibit PTP1B is ongoing, and aromatic compounds are frequently explored as foundational structures for these inhibitors. researchgate.net
Cytochrome P450 (CYP450) Inhibition: The cytochrome P450 family of enzymes is central to drug metabolism. nih.gov Understanding how a new chemical entity interacts with these enzymes is critical to preventing adverse drug-drug interactions. nih.govbiomolther.org Therefore, inhibition studies against various CYP450 isoforms are a standard part of preclinical drug development. Research on a related compound, Methyl 3,4-dihydroxybenzoate, indicated a low probability of CYP450-based drug-drug interactions, with IC50 values greater than 100 μM for the isoforms tested. nih.gov Such studies are essential for any new derivative of this compound to assess its metabolic stability and potential for clinical use.
Thyroid hormone receptors (TRs) are members of the nuclear hormone receptor superfamily and are involved in regulating growth, development, and metabolism. Developing antagonists for these receptors is a therapeutic strategy for conditions like hyperthyroidism. Research into analogs of thyroid hormones has shown that molecules with a di-halogenated phenolic ring, a core feature of this compound, are a key area of investigation for TR antagonists.
Biological and Environmental Research
Beyond its pharmaceutical applications, the compound and its relatives are relevant in broader biological and environmental contexts.
Salicylic acid and its derivatives are known to be important signaling molecules in plants, where they can induce systemic acquired resistance against pathogens. sci-hub.se Furthermore, bromophenols as a class are abundant natural products, particularly in marine organisms like red algae, and many exhibit significant antimicrobial activities. nih.govresearchgate.net This highlights the broader biological relevance of the brominated phenolic structural motif.
From an environmental perspective, the fate and toxicity of brominated aromatic compounds are of significant interest. Many synthetic brominated compounds are used as flame retardants and their persistence, bioaccumulation, and potential toxicity are subjects of ongoing research. nih.govresearchgate.netresearchgate.net While this compound is not a flame retardant, understanding its environmental behavior is important. Generally, benzoates are considered to be readily biodegradable and not bioaccumulative. epa.gov However, the presence of bromine atoms can alter a molecule's environmental persistence and degradation pathways. The study of such compounds contributes to a better understanding of the environmental impact of organobromine chemistry. nih.gov
Table 2: Summary of Research Areas for this compound and Analogs
| Research Area | Specific Focus | Rationale / Key Findings |
|---|---|---|
| Drug Discovery | Antibiotics | Derivatives show potent inhibition of essential bacterial enzymes (e.g., TyrRS) with low MIC values. nih.gov |
| Anticonvulsants | The halogenated phenyl ring is a structural feature in other classes of active anticonvulsant compounds. nih.gov | |
| Enzyme Inhibition | PTP1B | Aromatic scaffolds are actively sought as inhibitors for this key diabetes and obesity target. nih.govnih.gov |
| Cytochrome P450 | Essential for evaluating the drug metabolism profile and interaction potential of new chemical entities. nih.gov | |
| Receptor Modulation | Thyroid Hormone Receptors | The di-halogenated phenolic structure is a key feature in the design of receptor antagonists. |
| Environmental Science | Fate and Effect Studies | Brominated aromatics are studied for persistence and toxicity; benzoates are generally biodegradable. nih.govepa.gov |
Microbial Catabolism and Bioremediation
The microbial breakdown of halogenated aromatic compounds is a key process in the detoxification and removal of these persistent environmental pollutants. While direct studies on the microbial catabolism of this compound are not extensively documented, the degradation pathways can be inferred from research on structurally similar brominated and halogenated aromatic molecules. Microorganisms have evolved diverse enzymatic strategies to cleave carbon-halogen bonds and mineralize these compounds, often utilizing them as sources of carbon and energy. These processes are of significant interest for bioremediation applications.
Oxidative Decarboxylation Pathways
Oxidative decarboxylation is a crucial step in the degradation of many aromatic acids, leading to the removal of the carboxyl group and often facilitating subsequent ring cleavage. In the context of halogenated aromatic compounds, this process can be initiated by monooxygenase or dioxygenase enzymes. These enzymes can hydroxylate the aromatic ring, which can lead to instability and subsequent decarboxylation. While the specific oxidative decarboxylation pathway for this compound has not been detailed, it is plausible that microbial degradation could proceed through an initial hydrolysis of the methyl ester to 3,5-dibromo-2-hydroxybenzoic acid. Following this, an oxidative process could lead to decarboxylation, yielding a brominated catechol or a similar dihydroxylated intermediate, which would then be a substrate for ring-cleavage enzymes.
Reductive Dehalogenation Processes
Reductive dehalogenation is a critical mechanism in the microbial catabolism of highly halogenated aromatic compounds, particularly under anaerobic conditions. This process involves the removal of a halogen substituent and its replacement with a hydrogen atom. For brominated aromatic compounds, this is a key initial step in making the molecule more susceptible to subsequent degradation.
Research on the anaerobic degradation of brominated phenols and benzoic acids has shown that debromination rates are often higher under methanogenic conditions compared to sulfate-reducing or iron-reducing conditions. For instance, the reductive dehalogenation of 3,5-dibromo-4-hydroxybenzoate (B1263476) has been observed in microbial consortia. While this is a different isomer, it suggests that a similar process could occur for 3,5-dibromo-2-hydroxybenzoic acid, the hydrolysis product of the target methyl ester.
Role of Specific Enzymes (e.g., NAD(P)H-dependent flavin monooxygenase OdcA, dioxygenase OdcB, maleylacetate (B1240894) reductase OdcC)
The microbial degradation of halogenated aromatic compounds is mediated by a variety of specific enzymes.
NAD(P)H-dependent flavin monooxygenases are a class of enzymes that catalyze the hydroxylation of aromatic compounds, a common initial step in their aerobic degradation. researchgate.netnih.gov These enzymes use flavin cofactors and NAD(P)H as a reducing equivalent to activate molecular oxygen for insertion into the aromatic ring. researchgate.netnih.govnih.govmst.edu This hydroxylation can be a prerequisite for dehalogenation or ring cleavage. While the specific enzyme "OdcA" is not directly linked to this compound in the available literature, flavin-dependent monooxygenases are known to be involved in the degradation of chlorophenols and other halogenated aromatics. researchgate.net
Dioxygenases are another critical group of enzymes in the aerobic catabolism of aromatic compounds. nih.govresearchgate.netmdpi.com They incorporate both atoms of molecular oxygen into the aromatic ring, typically forming a cis-dihydrodiol. nih.gov This step is often the initial attack on the aromatic nucleus, leading to dearomatization and subsequent ring cleavage. Catechol dioxygenases, for example, are key enzymes in the metabolism of both non-halogenated and halogenated aromatic rings by soil bacteria. nih.gov The involvement of a specific dioxygenase "OdcB" in the degradation of this compound is not explicitly documented, but the action of dioxygenases is a well-established mechanism in the breakdown of similar compounds.
Maleylacetate reductase (OdcC) is an essential enzyme in the degradation pathways of chloroaromatic compounds. nih.govresearchgate.netoup.comcabidigitallibrary.org It catalyzes the NAD(P)H-dependent reduction of maleylacetate to 3-oxoadipate, which can then enter central metabolic pathways like the tricarboxylic acid cycle. researchgate.netcabidigitallibrary.org Maleylacetate is a common intermediate in the degradation of catechols and chlorocatechols. oup.com Therefore, if the catabolism of this compound proceeds through a brominated catechol intermediate, a maleylacetate reductase would likely be involved in the downstream pathway. The enzyme from Pseudomonas sp. strain B13 has been shown to reduce substituted maleylacetates, including 2-chloro- and 2-methyl-maleylacetate. nih.gov
| Enzyme Class | Function in Halogenated Aromatic Catabolism | Putative Role in this compound Degradation |
| NAD(P)H-dependent flavin monooxygenase | Hydroxylation of the aromatic ring, often initiating the degradation pathway. researchgate.net | Potential initial hydroxylation of the aromatic ring of the corresponding acid. |
| Dioxygenase | Incorporation of both atoms of O2 into the aromatic ring, leading to ring cleavage. nih.gov | Likely involved in the breakdown of a dihydroxylated intermediate. |
| Maleylacetate reductase | Reduction of maleylacetate, a ring-fission product, to an intermediate of central metabolism. nih.govcabidigitallibrary.org | Probable involvement if the degradation pathway proceeds via a catechol-like intermediate. |
Bioactivity Profiling and Structure-Activity Relationships
Halogenation of the salicylic acid backbone can significantly influence its biological properties. For instance, studies on the induction of systemic acquired resistance in plants have shown that halogenation at the 3- and/or 5-positions of salicylate (B1505791) can enhance its activity. This suggests that the presence and position of halogen atoms are critical determinants of bioactivity.
In the context of antimicrobial activity, various brominated phenolic compounds isolated from marine organisms have demonstrated significant effects against pathogenic bacteria. nih.govmdpi.com For example, some brominated metabolites from the Red Sea sponge Suberea mollis displayed antimicrobial activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Klebsiella pneumoniae. nih.gov Furthermore, polymers derived from hydroxybenzoates have shown antimicrobial activity against S. aureus, with the efficacy being dependent on the substituents on the aromatic ring. nih.gov These findings suggest that this compound could possess antimicrobial properties. The lipophilicity of the compound, influenced by the bromine atoms and the methyl ester group, is also expected to play a crucial role in its ability to cross cell membranes and interact with biological targets. mdpi.com
Interactions with Biomolecules and Transport Mechanisms
The interaction of small molecules with biomolecules, particularly proteins, is fundamental to their biological effects and transport. Benzoate (B1203000) and its derivatives are known to interact with proteins such as serum albumin, which can act as a carrier molecule. The binding of benzoates to bovine serum albumin (BSA) has been studied, revealing that these interactions can be driven by hydrogen bonding and van der Waals forces. The presence of substituents on the benzoate ring would modulate these interactions.
The transport of salicylates and other hydroxybenzoic acids across cell membranes has been investigated. Studies on human red blood cells indicate that the un-ionized form of salicylate penetrates the membrane. nih.gov The transport mechanism for salicylates across lipid bilayer membranes can be complex, with the molecule potentially acting as a proton carrier at low pH and as a lipid-soluble anion at neutral pH. nih.gov This suggests that the uptake of this compound or its hydrolyzed form by microorganisms could be influenced by the pH of the environment and the lipophilicity of the compound. The bromine atoms would increase the lipophilicity, potentially facilitating its passive diffusion across cell membranes.
Environmental Impact as a Metabolite or Marker
The environmental fate of halogenated organic compounds is a significant concern due to their persistence and potential for bioaccumulation. nih.gov Brominated flame retardants, a major class of brominated aromatic compounds, are known to be persistent environmental pollutants. mdpi.com While this compound is not a flame retardant, its dibrominated aromatic structure suggests it could have a degree of environmental persistence.
This compound could potentially arise in the environment as a transformation product of other brominated chemicals. For instance, 3,5-dibromo-4-hydroxybenzoic acid is a known environmental transformation product of the herbicide bromoxynil. nih.govherts.ac.uk It is plausible that this compound could be a metabolite from the microbial degradation of more complex brominated natural products or anthropogenic compounds. The presence of such metabolites in environmental samples can serve as a marker for the occurrence and degradation of the parent compounds. The widespread use of brominated compounds in various industrial and agricultural applications increases the likelihood of their metabolites being present in soil and water. rsc.org The environmental impact of these metabolites is an area of ongoing research, as their toxicity and persistence may differ from the parent compounds.
Materials Science and Functional Materials Synthesis
This compound is a compound with significant potential in the realm of materials science, primarily owing to the presence of its reactive functional groups: the hydroxyl (-OH) group, the methyl ester (-COOCH₃) group, and the two bromine (-Br) atoms attached to the aromatic ring. These features allow it to be a versatile precursor or building block in the synthesis of a variety of functional materials.
One of the most promising applications for brominated compounds is in the development of flame-retardant materials. Brominated phenols and their derivatives are known to be effective flame retardants, and they are incorporated into polymers to enhance their fire resistance. europa.eu The bromine atoms in this compound can act as radical traps in the gas phase during combustion, interrupting the chemical reactions that sustain a fire. This compound could potentially be used as a reactive flame retardant, where it is chemically incorporated into the polymer backbone, or as an additive flame retardant, where it is blended with the polymer matrix.
Furthermore, the presence of both a hydroxyl and a methyl ester group opens up possibilities for its use in the synthesis of specialty polymers. The hydroxyl group can be used for condensation polymerization with other monomers containing carboxylic acid or acyl chloride groups to form polyesters. The ester group can also undergo transesterification reactions. The bromine atoms can be utilized for cross-linking reactions or for further functionalization of the resulting polymer, for instance, through Suzuki or Heck coupling reactions to introduce other functional moieties. This could lead to the creation of polymers with tailored thermal, optical, or electronic properties.
The halogenation of polymers is a known strategy to modify their properties. rsc.org While direct research on the use of this compound in this context is limited, its structure suggests it could be a valuable monomer for creating halogenated polymers with specific functionalities. For instance, benzo[1,2-b:4,5-b′]difuran-based polymers have been designed using a halogenation strategy for applications in polymer solar cells. rsc.org
Below is a table summarizing the potential applications of this compound in materials science and the role of its functional groups.
| Potential Application Area | Role of this compound | Key Functional Groups Involved | Resulting Material Properties |
| Flame Retardants | Reactive or additive flame retardant | Bromine atoms | Enhanced fire resistance |
| Specialty Polyesters | Monomer in condensation polymerization | Hydroxyl and methyl ester groups | Tailored thermal and mechanical properties |
| Functional Polymers | Precursor for further functionalization | Bromine atoms | Modified optical or electronic properties |
| Cross-linked Polymers | Cross-linking agent | Bromine atoms | Increased rigidity and thermal stability |
Use as Reference Standards and Reagents in Research
In the field of chemical research, this compound serves as a valuable reagent and has the potential to be used as a reference standard in analytical applications. Its utility as a reagent stems from its character as a multifunctional aromatic compound, making it a useful intermediate in organic synthesis.
As a research reagent, this compound is primarily used as a building block for the synthesis of more complex molecules. The bromine atoms can be readily substituted or used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. The hydroxyl and ester groups can also be chemically modified. For instance, related brominated aromatic compounds are used as intermediates in the manufacture of pharmaceuticals and agrochemicals. jalsnet.com While specific syntheses starting from this compound are not extensively documented in publicly available literature, its chemical structure suggests its utility in the synthesis of various substituted aromatic compounds.
The potential use of this compound as a reference standard is linked to the need for accurate detection and quantification of brominated compounds in various matrices. Brominated aromatic compounds are of environmental interest, and their analysis often requires certified reference materials. acs.org For a compound to be a suitable reference standard, it must possess high purity, be stable under storage conditions, and have well-characterized physical and chemical properties.
Although not currently listed as a certified reference material, a highly purified and well-characterized batch of this compound could serve as a reference standard in analytical methods such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). acs.org These techniques are commonly used for the analysis of brominated compounds in environmental and biological samples. mdpi.com
The table below outlines the key properties required for a compound to be used as a reference standard and how this compound could potentially meet these criteria.
| Property | Requirement for a Reference Standard | Potential of this compound |
| Purity | High and accurately determined purity (typically >98%) | Can be synthesized and purified to a high degree. fishersci.com |
| Stability | Chemically stable under specified storage conditions | As a crystalline solid, it is expected to have good stability. |
| Homogeneity | Uniform composition throughout the batch | Achievable through proper manufacturing and handling protocols. |
| Characterization | Well-documented physical and chemical properties | Can be thoroughly characterized by various analytical techniques. |
Q & A
Basic: What are the recommended synthetic routes for Methyl 3,5-dibromo-2-hydroxybenzoate, and how can reaction efficiency be optimized?
This compound can be synthesized via esterification of 3,5-dibromo-2-hydroxybenzoic acid with methanol under acidic catalysis. Key considerations include:
- Precursor preparation : Bromination of 2-hydroxybenzoic acid derivatives using bromine or N-bromosuccinimide (NBS) in controlled conditions to avoid over-bromination .
- Esterification optimization : Use of sulfuric acid as a catalyst and reflux conditions to drive the reaction to completion. Monitoring via TLC or HPLC ensures purity (>95%) .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the product.
Basic: What analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : and NMR confirm substitution patterns (e.g., bromine positions) and ester group formation. Aromatic protons typically appear downfield (δ 7.5–8.5 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (expected m/z ~307.8 for CHBrO) .
- Melting point analysis : Reported melting points range 110–112°C; deviations may indicate impurities or polymorphic forms .
Advanced: How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
- Data collection : Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) provides high-resolution data. SHELXL (via SHELX suite) is widely used for structure refinement .
- Key parameters : Analyze bond lengths (e.g., C-Br ~1.9 Å) and dihedral angles between aromatic rings and ester groups to confirm steric effects.
- Discrepancy resolution : Compare experimental data with computational models (DFT) to validate hydrogen bonding or halogen interactions .
Advanced: How can researchers address contradictions in reported physicochemical properties (e.g., melting points)?
- Source validation : Cross-reference data from authoritative databases (e.g., NIST WebBook ) and peer-reviewed studies.
- Purity assessment : Use differential scanning calorimetry (DSC) to detect polymorphs or impurities. For example, a broad DSC peak may indicate mixed crystalline forms .
- Reproducibility : Standardize recrystallization solvents (e.g., ethanol vs. acetone) to isolate consistent polymorphs.
Advanced: What strategies are effective for studying the reactivity of this compound in nucleophilic substitution reactions?
- Mechanistic probes :
- Byproduct identification : LC-MS or GC-MS to detect intermediates (e.g., de-esterified products or di-substituted derivatives) .
Advanced: How can this compound be leveraged in drug discovery pipelines?
- Pharmacophore modeling : The bromine atoms enhance lipophilicity and binding to hydrophobic enzyme pockets. Docking studies (e.g., AutoDock Vina) predict interactions with targets like cyclooxygenase (COX) .
- Biological assays : Test anti-inflammatory activity via COX-2 inhibition assays (IC determination) .
- Metabolic stability : Evaluate ester hydrolysis in plasma using LC-MS to assess prodrug potential .
Basic: What safety protocols are essential when handling this compound?
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to minimize inhalation risks.
- Spill management : Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .
Advanced: How can computational chemistry aid in predicting the spectroscopic properties of this compound?
- DFT calculations : Gaussian or ORCA software can simulate NMR chemical shifts (B3LYP/6-311+G(d,p) basis set) and IR vibrational modes .
- UV-Vis predictions : Time-dependent DFT (TD-DFT) models electronic transitions, correlating with experimental λ values (e.g., ~280 nm for aromatic systems) .
Advanced: What are the challenges in scaling up the synthesis of this compound for preclinical studies?
- Reaction scalability : Optimize bromination stoichiometry to minimize side products (e.g., tetra-brominated derivatives) .
- Purification bottlenecks : Replace column chromatography with fractional crystallization for cost-effective bulk purification .
- Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) to establish shelf-life .
Advanced: How does the steric bulk of bromine atoms influence the crystal packing of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
